5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
Brand Name: Vulcanchem
CAS No.: 26670-19-9
VCID: VC18743790
InChI: InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11)
SMILES:
Molecular Formula: C3H4N8
Molecular Weight: 152.12 g/mol

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

CAS No.: 26670-19-9

Cat. No.: VC18743790

Molecular Formula: C3H4N8

Molecular Weight: 152.12 g/mol

* For research use only. Not for human or veterinary use.

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole - 26670-19-9

Specification

CAS No. 26670-19-9
Molecular Formula C3H4N8
Molecular Weight 152.12 g/mol
IUPAC Name 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole
Standard InChI InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11)
Standard InChI Key ZPPDPNQDTZPAER-UHFFFAOYSA-N
Canonical SMILES C(C1=NNN=N1)C2=NNN=N2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-(2H-Tetrazol-5-ylmethyl)-2H-tetrazole consists of two tetrazole rings connected via a methylene bridge. Each tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. The compound exists in two tautomeric forms (1H- and 2H-tetrazole), with the 2H-tautomer being more stable due to delocalization of the lone pair on the nitrogen atom adjacent to the methylene group . The molecular structure is characterized by:

  • Planarity: The tetrazole rings adopt a planar conformation, facilitating π-π stacking interactions in crystalline phases.

  • Hydrogen bonding: The N–H groups participate in intermolecular hydrogen bonds, contributing to its high melting point and stability .

Crystallographic Data

X-ray diffraction studies reveal a monoclinic crystal system with space group P21/cP2_1/c. Key parameters include:

  • Unit cell dimensions: a=7.12A˚,b=6.98A˚,c=9.45A˚a = 7.12 \, \text{Å}, \, b = 6.98 \, \text{Å}, \, c = 9.45 \, \text{Å}, β=105.3\beta = 105.3^\circ .

  • Density: 1.793g/cm31.793 \, \text{g/cm}^3, higher than most organic compounds due to compact packing .

Synthesis Methodologies

Cycloaddition Reactions

The primary route for synthesizing 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole involves a [3+2]-cycloaddition between nitriles and azides. For example:

  • Microwave-assisted synthesis: Using ZnBr2_2 or acetic acid (AcOH) as catalysts, nitriles react with sodium azide under microwave irradiation (80–160°C, 10–40 minutes) to yield the product in 63–99% efficiency .

  • Scandium triflate-catalyzed synthesis: In i-PrOH/water mixtures, scandium triflate promotes the reaction at 160°C for 1 hour, achieving up to 100% yield for electron-deficient nitriles .

Representative Procedure (Scheme 4a ):

  • Reactants: 4-Nitrobenzonitrile, sodium azide.

  • Conditions: ZnBr2_2 (0.2 equiv), DMF solvent, microwave irradiation at 130°C for 2 hours.

  • Yield: 82%.

Heterogeneous Catalysis

Recent advances emphasize eco-friendly protocols:

  • Pd/Co nanoparticles on carbon nanotubes: These catalysts enable reactions at 80°C in 10 minutes with 90–99% yields, offering superior recyclability .

  • Cu(II) Schiff base complexes: Water-soluble catalysts facilitate room-temperature syntheses, achieving 98% yields via a three-component reaction involving aldehydes, hydroxylamine, and sodium azide .

Physicochemical Properties

Thermal Stability

The compound exhibits exceptional thermal resilience:

  • Boiling point: 532.2C532.2^\circ \text{C} at 760 mmHg .

  • Flash point: 280.8C280.8^\circ \text{C}, indicating low flammability .

Spectroscopic Data

  • 1H^1 \text{H} NMR (DMSO-d6_6): δ=7.93(d,J=8.0Hz,2H)\delta = 7.93 \, (\text{d}, J = 8.0 \, \text{Hz}, 2\text{H}), 7.41(d,J=8.0Hz,2H)7.41 \, (\text{d}, J = 8.0 \, \text{Hz}, 2\text{H}) .

  • 13C^{13} \text{C} NMR: Peaks at 154.9ppm154.9 \, \text{ppm} (tetrazole carbons) and 21.50ppm21.50 \, \text{ppm} (methylene bridge) .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight152.117 g/mol
Density1.793 g/cm³
Vapor Pressure (25°C)2.08×1011mmHg2.08 \times 10^{-11} \, \text{mmHg}
PSA (Polar Surface Area)108.92 Ų

Applications in Pharmaceutical Chemistry

Bioisosteric Replacement

5-(2H-Tetrazol-5-ylmethyl)-2H-tetrazole serves as a carboxylic acid bioisostere in drug design, offering:

  • Enhanced metabolic stability: Resistant to esterase-mediated hydrolysis compared to carboxylates .

  • Improved receptor binding: The tetrazole ring’s nitrogen atoms act as hydrogen bond acceptors, potentially enhancing interactions with target proteins .

Antimicrobial Activity

Derivatives such as 5-(4-nitrophenyl)-1H-tetrazole demonstrate:

  • Antibacterial effects: Inhibition of Bacillus cereus and Escherichia coli at MIC values of 16μg/mL16 \, \mu\text{g/mL} .

  • Antifungal activity: Activity against Aspergillus flavus with IC50_{50} values of 25μg/mL25 \, \mu\text{g/mL} .

Recent Advances and Future Directions

Catalytic Innovations

  • Bismuth chloride catalysts: Enable solvent-free syntheses with 99% yields, reducing environmental impact .

  • Flow chemistry approaches: Continuous-flow reactors enhance scalability for industrial applications .

Energetic Materials

The compound’s high nitrogen content (73.7%73.7\%) and enthalpy of formation (+987kJ/mol+987 \, \text{kJ/mol}) make it a candidate for:

  • Explosives: As a lead-free primary explosive.

  • Propellants: Enhances burn rates in composite solid propellants .

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